molecular formula C13H10Cl2FN B354447 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline CAS No. 356531-57-2

3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline

Cat. No.: B354447
CAS No.: 356531-57-2
M. Wt: 270.13g/mol
InChI Key: RJTCJDQHWWARPI-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, and a fluorophenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of phase transfer catalysts can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloroaniline: Lacks the fluorophenylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.

    4-fluoro-N-methylaniline:

Uniqueness

3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline is unique due to the presence of both dichloro and fluorophenylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FN/c14-10-5-11(15)7-13(6-10)17-8-9-1-3-12(16)4-2-9/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTCJDQHWWARPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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